molecular formula C17H20N4OS B5788122 N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

Cat. No. B5788122
M. Wt: 328.4 g/mol
InChI Key: OJPASYDNWBPGOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazolyl urea derivatives often involves reactions between amino-thiadiazole compounds and isocyanates under specific conditions. For example, 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole reacted with 2,6-difluorobenzoyl isocyanate to produce N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, demonstrating a method that could be adapted for synthesizing the target compound (Xin-jian Song et al., 2008).

Molecular Structure Analysis

Crystal structure determination via X-ray diffraction reveals the spatial arrangement and confirms the identity of thiadiazolyl urea compounds. The structural analysis often shows a planar configuration of the urea group, underlined by intramolecular N–H···O hydrogen bonding and intermolecular interactions such as π–π stacking, vital for understanding the compound's molecular geometry and potential reactivity (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

The reactivity of thiadiazolyl urea derivatives includes their ability to participate in various chemical reactions, highlighted by their synthesis process. The presence of the urea group and thiadiazole ring offers multiple sites for chemical modifications and interactions, leading to a range of biological activities, including fungicidal properties against several pathogens (Xin-jian Song et al., 2008).

Physical Properties Analysis

The physical properties of thiadiazolyl urea derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are influenced by the compound's molecular structure, particularly the arrangement and nature of functional groups, which can be elucidated through spectroscopic methods and crystallography (Kejian Li et al., 2008).

Chemical Properties Analysis

Thiadiazolyl urea derivatives exhibit a range of chemical properties, including biological activities such as fungicidal and plant growth-regulating effects. The urea and thiadiazole groups contribute to these properties by enabling specific interactions with biological targets, thus offering insights into the compound's potential applications beyond the scope of this analysis (Song Xin-jian et al., 2006).

properties

IUPAC Name

1-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12-7-9-14(10-8-12)18-16(22)19-17-21-20-15(23-17)11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPASYDNWBPGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

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